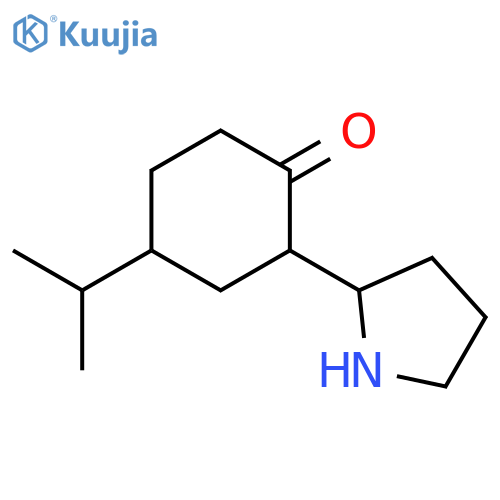Cas no 1559033-49-6 (4-(propan-2-yl)-2-(pyrrolidin-2-yl)cyclohexan-1-one)

1559033-49-6 structure
商品名:4-(propan-2-yl)-2-(pyrrolidin-2-yl)cyclohexan-1-one
4-(propan-2-yl)-2-(pyrrolidin-2-yl)cyclohexan-1-one 化学的及び物理的性質
名前と識別子
-
- Cyclohexanone, 4-(1-methylethyl)-2-(2-pyrrolidinyl)-
- 4-(propan-2-yl)-2-(pyrrolidin-2-yl)cyclohexan-1-one
- EN300-1125985
- 1559033-49-6
- AKOS018094026
-
- インチ: 1S/C13H23NO/c1-9(2)10-5-6-13(15)11(8-10)12-4-3-7-14-12/h9-12,14H,3-8H2,1-2H3
- InChIKey: SGTWBAIHMXUZNB-UHFFFAOYSA-N
- ほほえんだ: C1(=O)CCC(C(C)C)CC1C1CCCN1
計算された属性
- せいみつぶんしりょう: 209.177964357g/mol
- どういたいしつりょう: 209.177964357g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 29.1Ų
じっけんとくせい
- 密度みつど: 0.980±0.06 g/cm3(Predicted)
- ふってん: 310.3±15.0 °C(Predicted)
- 酸性度係数(pKa): 10.01±0.10(Predicted)
4-(propan-2-yl)-2-(pyrrolidin-2-yl)cyclohexan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1125985-0.1g |
4-(propan-2-yl)-2-(pyrrolidin-2-yl)cyclohexan-1-one |
1559033-49-6 | 95% | 0.1g |
$804.0 | 2023-10-26 | |
| Enamine | EN300-1125985-0.25g |
4-(propan-2-yl)-2-(pyrrolidin-2-yl)cyclohexan-1-one |
1559033-49-6 | 95% | 0.25g |
$840.0 | 2023-10-26 | |
| Enamine | EN300-1125985-0.5g |
4-(propan-2-yl)-2-(pyrrolidin-2-yl)cyclohexan-1-one |
1559033-49-6 | 95% | 0.5g |
$877.0 | 2023-10-26 | |
| Enamine | EN300-1125985-1g |
4-(propan-2-yl)-2-(pyrrolidin-2-yl)cyclohexan-1-one |
1559033-49-6 | 95% | 1g |
$914.0 | 2023-10-26 | |
| Enamine | EN300-1125985-5.0g |
4-(propan-2-yl)-2-(pyrrolidin-2-yl)cyclohexan-1-one |
1559033-49-6 | 5g |
$2110.0 | 2023-06-09 | ||
| Enamine | EN300-1125985-10g |
4-(propan-2-yl)-2-(pyrrolidin-2-yl)cyclohexan-1-one |
1559033-49-6 | 95% | 10g |
$3929.0 | 2023-10-26 | |
| Enamine | EN300-1125985-1.0g |
4-(propan-2-yl)-2-(pyrrolidin-2-yl)cyclohexan-1-one |
1559033-49-6 | 1g |
$728.0 | 2023-06-09 | ||
| Enamine | EN300-1125985-10.0g |
4-(propan-2-yl)-2-(pyrrolidin-2-yl)cyclohexan-1-one |
1559033-49-6 | 10g |
$3131.0 | 2023-06-09 | ||
| Enamine | EN300-1125985-0.05g |
4-(propan-2-yl)-2-(pyrrolidin-2-yl)cyclohexan-1-one |
1559033-49-6 | 95% | 0.05g |
$768.0 | 2023-10-26 | |
| Enamine | EN300-1125985-2.5g |
4-(propan-2-yl)-2-(pyrrolidin-2-yl)cyclohexan-1-one |
1559033-49-6 | 95% | 2.5g |
$1791.0 | 2023-10-26 |
4-(propan-2-yl)-2-(pyrrolidin-2-yl)cyclohexan-1-one 関連文献
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
1559033-49-6 (4-(propan-2-yl)-2-(pyrrolidin-2-yl)cyclohexan-1-one) 関連製品
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
